2-(3,5-Difluorophenyl)butanoic acid
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Overview
Description
2-(3,5-Difluorophenyl)butanoic acid is an organic compound with the molecular formula C10H10F2O2 It is a derivative of butanoic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 3,5-difluorobenzyl bromide with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . Another method involves the use of 3,5-difluorophenylboronic acid in a Suzuki-Miyaura coupling reaction with an appropriate butanoic acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,5-difluorobenzoyl butanoic acid, while reduction could produce 2-(3,5-difluorophenyl)butanol.
Scientific Research Applications
2-(3,5-Difluorophenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluorophenylacetic acid
- 3,5-Difluorobenzoic acid
- 2-(4-Fluorophenyl)butanoic acid
Uniqueness
2-(3,5-Difluorophenyl)butanoic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H10F2O2 |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-2-9(10(13)14)6-3-7(11)5-8(12)4-6/h3-5,9H,2H2,1H3,(H,13,14) |
InChI Key |
YSHMVSSQTLFUPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)F)F)C(=O)O |
Origin of Product |
United States |
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